molecular formula C27H28N4O B5306075 4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide

4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide

カタログ番号 B5306075
分子量: 424.5 g/mol
InChIキー: XOAYIIBYGQKZPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) 4 and 6. It was initially developed as a potential cancer therapy and has since been the subject of extensive research in the field of oncology.

作用機序

4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide 0332991 works by inhibiting the activity of CDKs 4 and 6, which are involved in the progression of cells through the G1 phase of the cell cycle. By inhibiting these kinases, this compound 0332991 prevents the phosphorylation of the retinoblastoma protein (Rb), which is necessary for the progression of cells from G1 to S phase. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
This compound 0332991 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit CDKs 4 and 6, it has been shown to induce apoptosis in cancer cells, reduce tumor growth, and inhibit angiogenesis. It has also been shown to have minimal toxicity in normal cells, making it a promising cancer therapy.

実験室実験の利点と制限

4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide 0332991 has a number of advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has also been extensively studied in preclinical models, providing a wealth of data for researchers to draw from. However, there are also limitations to the use of this compound 0332991 in lab experiments. It has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, its effectiveness can be dependent on the specific cancer type being studied.

将来の方向性

There are a number of future directions for research on 4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide 0332991. One area of focus is the development of combination therapies that can enhance the effectiveness of this compound 0332991 in treating cancer. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to this compound 0332991. Additionally, there is ongoing research into the potential use of this compound 0332991 in treating other diseases beyond cancer, such as pulmonary fibrosis and retinoblastoma.
In conclusion, this compound 0332991 is a small molecule inhibitor of CDKs 4 and 6 that has shown promise as a cancer therapy. It works by inhibiting cell cycle progression and inducing apoptosis in cancer cells. While there are limitations to its use in lab experiments, it has a number of advantages and has been the subject of extensive research. There are also a number of future directions for research on this compound 0332991, including the development of combination therapies and the identification of biomarkers for patient response.

合成法

4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide 0332991 can be synthesized using a multistep process involving the reaction of 2,5-dimethylphenylamine with phthalic anhydride to form this compound. The compound can then be purified using various chromatography techniques.

科学的研究の応用

4-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N,N-diethylbenzamide 0332991 has been extensively studied as a potential cancer therapy due to its ability to inhibit CDKs 4 and 6, which are involved in cell cycle regulation. It has been shown to be effective in preclinical models of breast cancer, melanoma, and glioblastoma. In addition to its potential as a cancer therapy, this compound 0332991 has also been studied for its potential to treat other diseases such as pulmonary fibrosis and retinoblastoma.

特性

IUPAC Name

4-[4-(2,5-dimethylanilino)phthalazin-1-yl]-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O/c1-5-31(6-2)27(32)21-15-13-20(14-16-21)25-22-9-7-8-10-23(22)26(30-29-25)28-24-17-18(3)11-12-19(24)4/h7-17H,5-6H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAYIIBYGQKZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。